molecular formula C6H5NO3 B2731161 2-Propenoic acid, 3-(2-oxazolyl)-, (2E)- CAS No. 871722-51-9

2-Propenoic acid, 3-(2-oxazolyl)-, (2E)-

Cat. No.: B2731161
CAS No.: 871722-51-9
M. Wt: 139.11
InChI Key: LAGHCCNIKUMZQM-OWOJBTEDSA-N
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Description

2-Propenoic acid, 3-(2-oxazolyl)-, (2E)-, also known as (2E)-3-(2-oxazolyl)-2-propenoic acid, is an organic compound with the molecular formula C6H5NO3 and a molecular weight of 139.11 g/mol . This compound is characterized by the presence of an oxazole ring attached to a propenoic acid moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(2-oxazolyl)-, (2E)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-oxazolecarboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(2-oxazolyl)-, (2E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxazole derivatives, reduced carboxylic acids, and substituted propenoic acids .

Scientific Research Applications

2-Propenoic acid, 3-(2-oxazolyl)-, (2E)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(2-oxazolyl)-, (2E)- involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The propenoic acid moiety can participate in various biochemical reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 3-(1,3-oxazolyl)-, (2E)-: Similar structure but with a different substitution pattern on the oxazole ring.

    2-Propenoic acid, 3-(2-thiazolyl)-, (2E)-: Contains a thiazole ring instead of an oxazole ring.

    2-Propenoic acid, 3-(2-imidazolyl)-, (2E)-: Features an imidazole ring in place of the oxazole ring.

Uniqueness

2-Propenoic acid, 3-(2-oxazolyl)-, (2E)- is unique due to its specific oxazole substitution, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

(E)-3-(1,3-oxazol-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-6(9)2-1-5-7-3-4-10-5/h1-4H,(H,8,9)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGHCCNIKUMZQM-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=N1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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